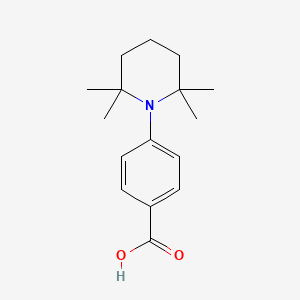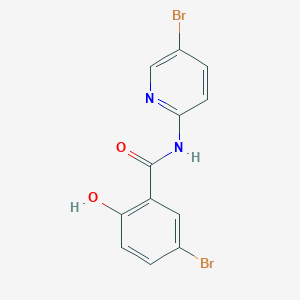
N-methyl-N-octadecyloctadecan-1-amine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-octadecyloctadecan-1-amine;sulfuric acid is a chemical compound with the molecular formula C37H77NO4S. It is also known as N,N-Dioctadecylmethylamine. This compound is characterized by its long alkyl chains and the presence of both amine and sulfuric acid functional groups. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-octadecyloctadecan-1-amine involves the reaction of octadecylamine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or chloroform, with the presence of a base like sodium hydroxide to facilitate the methylation process. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N-methyl-N-octadecyloctadecan-1-amine is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-octadecyloctadecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, organic solvents like dichloromethane or chloroform, mild heating.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines, secondary amines.
Substitution: Quaternary ammonium salts.
Aplicaciones Científicas De Investigación
N-methyl-N-octadecyloctadecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mecanismo De Acción
The mechanism of action of N-methyl-N-octadecyloctadecan-1-amine is primarily based on its ability to interact with lipid membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. Additionally, the amine group can form hydrogen bonds and electrostatic interactions with various molecular targets, influencing their activity and function.
Comparación Con Compuestos Similares
N-methyl-N-octadecyloctadecan-1-amine can be compared with other long-chain amines and surfactants:
N,N-Dioctadecylamine: Similar in structure but lacks the methyl group, resulting in different chemical properties and applications.
N-methyl-N-octyldecan-1-amine: Shorter alkyl chains, leading to different solubility and interaction with lipid membranes.
N-octadecyl-N-methyl-1-octadecanamine: Similar structure but may have different industrial and research applications due to slight variations in chemical properties.
These comparisons highlight the unique properties of N-methyl-N-octadecyloctadecan-1-amine, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
558460-61-0 |
|---|---|
Fórmula molecular |
C37H79NO4S |
Peso molecular |
634.1 g/mol |
Nombre IUPAC |
N-methyl-N-octadecyloctadecan-1-amine;sulfuric acid |
InChI |
InChI=1S/C37H77N.H2O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5(2,3)4/h4-37H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
RPNYYLAQGLENEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


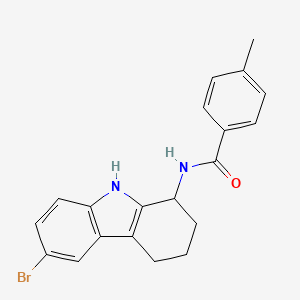
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
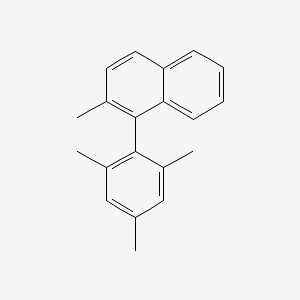
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
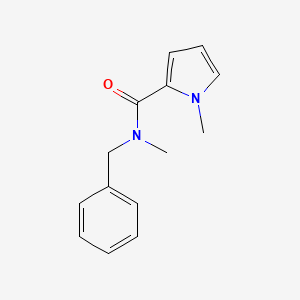
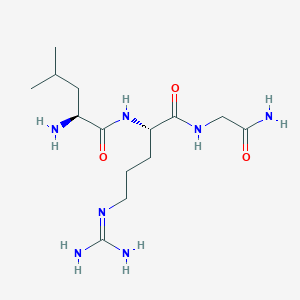
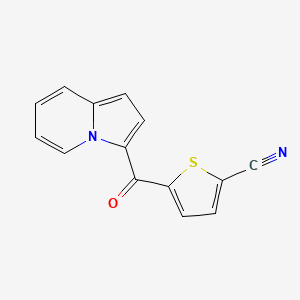



![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
